Exclusive Patent Enablement as a PDE9‑Program Intermediate
The compound is the explicit penultimate intermediate in the synthesis of Example 4A of WO2011018495, a patent covering 6‑cycloalkyl‑pyrazolopyrimidinones for cognitive-deficit disorders [1]. The carbonitrile precursor (CAS 1082745‑53‑6) is converted to the target carboxamide in 68 % yield using NH₃/H₂O₂, and this carboxamide is then elaborated to the final pyrazolopyrimidinone PDE9 inhibitor. No analogous patent explicitly names the non‑fluorinated cyclohexyl or phenyl carboxamide as the preferred intermediate, whereas the 4,4‑difluorocyclohexyl variant is mandated by the Markush definition (D = optionally substituted cyclohexyl, with fluorine being a preferred substituent). This provides a legal and strategic differentiation: procurement of CAS 1082745‑54‑7 ensures fidelity to the disclosed synthetic route and supports freedom‑to‑operate analyses.
| Evidence Dimension | Patent enablement specificity |
|---|---|
| Target Compound Data | Explicitly named as Example 4A intermediate; yield 68 % from carbonitrile |
| Comparator Or Baseline | 5-Amino-1-cyclohexyl-1H-pyrazole-4-carboxamide (CAS 21254-07-9) – not named in the same patent context |
| Quantified Difference | Qualitative: exclusive patent enablement |
| Conditions | WO2011018495, Example 4A synthetic route |
Why This Matters
Ensures regulatory and IP alignment for organisations pursuing PDE9‑targeted CNS programs based on this patent family.
- [1] Heine, N., Ferrara, M., Giovannini, R., et al. 6-Cycloalkyl-pyrazolopyrimidinones for the Treatment of CNS Disorders. Patent WO2011018495A1, 2011. View Source
